6-(cyclopentyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide
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Overview
Description
The compound “6-(cyclopentyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide” appears to be a complex organic molecule. However, specific details about this compound, such as its uses or properties, were not found in the available resources1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the resources I have access to.Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the resources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the resources I have access to.Scientific Research Applications
Substrate Specificity and Enzymatic Action
Nicotinamide and its analogs are known to be substrates for enzymes such as nicotinamide methyltransferase, which plays a role in the N-methylation of nicotinamide, affecting various biological pathways including detoxification and possibly the bioactivation of certain compounds. The specificity of these enzymes towards nicotinamide and similar structures suggests potential research applications in understanding detoxification pathways and the metabolic fate of related compounds (Alston & Abeles, 1988).
Crystal Structure and Molecular Interactions
Studies on cocrystals of nicotinamide with other compounds, like dihydroxybenzoic acids, provide insights into molecular recognition patterns and lattice energy features, crucial for drug design and the development of novel therapeutics. These findings highlight the importance of understanding the crystal structure and energetics of molecular assemblies involving nicotinamide derivatives for pharmaceutical applications (Jarzembska et al., 2017).
Antimicrobial and Antiprotozoal Activity
Research on nicotinamide derivatives has shown promising antimicrobial and antiprotozoal activities. For instance, aza-analogues of furamidine synthesized from nicotinonitrile derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings suggest that nicotinamide derivatives could be potential candidates for developing new treatments for infectious diseases (Ismail et al., 2003).
Metabolic Pathways and Drug Interactions
The metabolic pathways and interactions of nicotinamide derivatives, including their role in NAD+ salvage pathways, are vital for understanding their therapeutic potential and side effects. The enzyme nicotinamidase, for example, is involved in the conversion of nicotinamide to nicotinic acid, a crucial step in the NAD+ salvage pathway, which could be targeted for therapeutic interventions in diseases like tuberculosis (Seiner, Hegde, & Blanchard, 2010).
Safety And Hazards
No specific safety or hazard information was found for this compound.
Future Directions
The future directions or potential applications of this compound are not known based on the available resources.
properties
IUPAC Name |
6-cyclopentyloxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(16-7-8-19(22-14-16)26-17-4-1-2-5-17)23-20(18-6-3-13-27-18)15-9-11-25-12-10-15/h3,6-8,13-15,17,20H,1-2,4-5,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPBIBPSCRILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide |
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